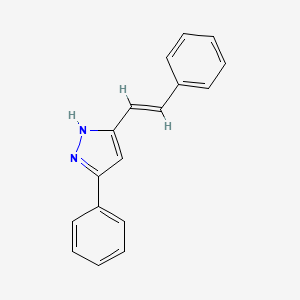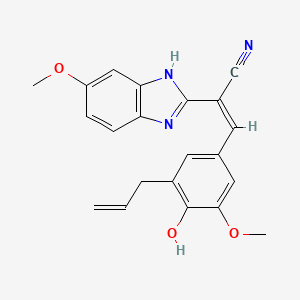
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole, also known as P2VP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. P2VP is a heterocyclic compound that contains a pyrazole ring, a phenyl ring, and a vinyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole is not fully understood, but studies suggest that it acts by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and metabolism. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. This compound also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to improve lipid metabolism and reduce cholesterol levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. This compound also exhibits low toxicity and has been shown to be well-tolerated in animal models. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. Additionally, the development of novel synthesis methods for this compound could lead to the discovery of new derivatives with improved properties. Finally, the use of this compound as a chemical probe for the study of various signaling pathways could provide valuable insights into the regulation of cellular processes.
Synthesemethoden
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 3-phenyl-1-propyne with phenylhydrazine and subsequent cyclization of the resulting product. Another method involves the reaction of 1-phenyl-3-(2-phenylvinyl)prop-2-en-1-one with hydrazine hydrate. These methods have been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been used in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-13H,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXOEBJAWFCQC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)


![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(1-isopropyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6073204.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)
